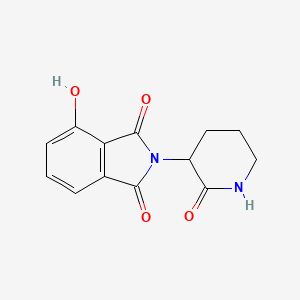

4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione

Description

BenchChem offers high-quality 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c16-9-5-1-3-7-10(9)13(19)15(12(7)18)8-4-2-6-14-11(8)17/h1,3,5,8,16H,2,4,6H2,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQQNUSEXIFCQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

mechanism of action of 4-hydroxy thalidomide analogs

An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxy Thalidomide Analogs

Abstract

The serendipitous discovery of thalidomide's potent anti-myeloma and immunomodulatory activities, shadowed by its tragic history of teratogenicity, has given rise to a new era of targeted protein degradation.[1][2][3] Its analogs, including lenalidomide, pomalidomide, and next-generation Cereblon E3 Ligase Modulators (CELMoDs), have become cornerstones in the treatment of hematological malignancies.[4][5] This guide delves into the core mechanism underpinning their therapeutic efficacy: the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex. We will dissect how these small molecules function as "molecular glues," inducing the ubiquitination and subsequent proteasomal degradation of specific "neo-substrates" not normally targeted by this E3 ligase. This document provides researchers, scientists, and drug development professionals with a detailed understanding of the signaling pathways, experimental methodologies for their validation, and the structure-activity relationships that govern this powerful therapeutic modality.

The Central Machinery: The CRL4^CRBN^ E3 Ubiquitin Ligase Complex

The Ubiquitin-Proteasome System (UPS) is the cell's primary machinery for protein degradation, and E3 ubiquitin ligases provide the crucial substrate specificity. The Cullin-RING Ligase 4 (CRL4) complex, with Cereblon (CRBN) as its substrate receptor (CRL4^CRBN^), is central to the action of thalidomide analogs.[4][6]

The complex is composed of four key proteins:

-

Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex.[6]

-

Ring-Box 1 (RBX1): A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme, which is loaded with ubiquitin.[4][6]

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor, CRBN, to the CUL4 scaffold.[4][6]

-

Cereblon (CRBN): The substrate receptor that directly binds to proteins destined for degradation.[6][7]

In its native state, the CRL4^CRBN^ complex targets a set of endogenous substrates for degradation. The breakthrough in understanding the action of thalidomide and its analogs was the discovery that these molecules bind directly to CRBN, fundamentally altering its function.[6][8]

The "Molecular Glue" Paradigm: Reprogramming an E3 Ligase

Thalidomide analogs do not inhibit an enzyme or block a receptor in the classical pharmacological sense. Instead, they act as "molecular glues."[6] The glutarimide ring of the analog molecule docks into a hydrophobic tri-tryptophan pocket on the surface of CRBN.[2][9] This binding event creates a new, composite protein surface. The phthalimide moiety (or its equivalent in newer analogs) remains solvent-exposed, creating a novel interface that has a high affinity for proteins not typically recognized by CRBN.[2][9]

This drug-induced proximity between CRBN and a "neo-substrate" is the critical event. The analog effectively "glues" the new target protein to the E3 ligase complex, marking it for destruction.[6][10]

Figure 1: The molecular glue mechanism of 4-hydroxy thalidomide analogs.

Key Neo-substrates and Downstream Consequences

The specific set of neo-substrates recruited by the drug-bound CRBN determines the therapeutic effect. For many thalidomide analogs, the most critical targets in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][11][12]

-

Degradation of Ikaros (IKZF1) and Aiolos (IKZF3): In multiple myeloma cells, IKZF1 and IKZF3 are crucial for the expression of oncogenes like MYC and interferon regulatory factor 4 (IRF4), which are essential for tumor cell survival and proliferation.[5][7][13] By inducing the degradation of IKZF1 and IKZF3, thalidomide analogs effectively shut down these survival pathways, leading to cancer cell death.[12][14]

-

Immunomodulatory Effects: The degradation of IKZF1 and IKZF3 in T-cells has a different outcome. These factors act as repressors of Interleukin-2 (IL-2) expression.[11] Their degradation removes this repression, leading to increased IL-2 production and co-stimulation of T-cells.[7][11] This enhances the body's own anti-tumor immune response.[7][12]

-

Other Neo-substrates: Different analogs can induce the degradation of a wider range of proteins, which may contribute to both therapeutic efficacy and toxicity. For instance, degradation of Casein Kinase 1 Alpha (CK1α) is responsible for the activity of lenalidomide in myelodysplastic syndrome with a del(5q) abnormality.[14] The teratogenic effects of thalidomide are linked to the degradation of SALL4, a transcription factor crucial for limb development.[15][16]

Figure 2: Downstream effects of IKZF1/3 degradation in different cell types.

Experimental Validation: A Practical Guide

Figure 3: A logical workflow for validating a molecular glue degrader.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

Objective: To demonstrate the drug-dependent interaction between CRBN and the neo-substrate (e.g., IKZF1).

Causality: This is the foundational experiment. If the analog does not promote the physical association of the E3 ligase and the target, the downstream degradation will not occur. A successful Co-IP provides direct evidence of the "glue" effect.[17][18]

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) and treat with the 4-hydroxy thalidomide analog or a vehicle control (e.g., DMSO) for a short duration (e.g., 2-4 hours).

-

Lysis: Lyse the cells using a gentle, non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors). Insight: The choice of detergent is critical to maintain the integrity of the protein complex.

-

Pre-clearing: Incubate the lysate with Protein A/G agarose/magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against CRBN (or a tag if using an over-expressed system) overnight at 4°C.[17]

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.[19]

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Insight: This step requires optimization; insufficient washing leaves background, while overly stringent washing can disrupt the complex.

-

Elution: Elute the bound proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE loading buffer.

-

Detection: Analyze the eluates by Western blotting, probing for the presence of the neo-substrate (IKZF1). A band for IKZF1 should appear in the analog-treated sample immunoprecipitated with the CRBN antibody, but not in the vehicle control.

Protocol 2: In-Cell Ubiquitination Assay

Objective: To show that the recruited neo-substrate is polyubiquitinated prior to degradation.

Causality: Ubiquitination is the direct enzymatic consequence of the ternary complex formation and the necessary signal for proteasomal degradation. This assay confirms the functional activity of the recruited CRL4^CRBN^ complex.

Methodology:

-

Cell Culture and Treatment: Treat cells with the analog as in the Co-IP protocol. Crucially, also co-treat with a proteasome inhibitor (e.g., MG132 or Bortezomib) for the last 4-6 hours of the experiment. Insight: Proteasome inhibition is essential to allow the accumulation of polyubiquitinated proteins, which would otherwise be rapidly degraded.

-

Lysis: Lyse cells, typically under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein interactions, then dilute with a non-denaturing buffer.

-

Immunoprecipitation: Perform immunoprecipitation for the neo-substrate (e.g., IKZF1).

-

Washing and Elution: Wash and elute the complexes as described for Co-IP.

-

Detection: Analyze the eluates by Western blotting, probing with an antibody specific for ubiquitin or K48-linked polyubiquitin chains. A high-molecular-weight smear or laddering pattern, indicative of polyubiquitination, should be observed for IKZF1 in the sample treated with both the analog and the proteasome inhibitor.

Protocol 3: Unbiased Neo-substrate Identification via Proteomics

Objective: To identify the full spectrum of proteins degraded in response to analog treatment.

Causality: While targeted assays are excellent for validation, an unbiased approach is needed for discovery and to assess off-target effects. Modern quantitative mass spectrometry allows for a global view of protein abundance changes.[20][21]

Methodology:

-

Experimental Design: Treat multiple replicates of a cell line with the analog or vehicle control across a time course (e.g., 2, 6, 24 hours). Include a condition with the analog plus a Nedd8-activating enzyme inhibitor (e.g., MLN4924) to confirm that degradation is dependent on the cullin-RING ligase machinery.[20][21]

-

Sample Preparation: Harvest cells, lyse, and digest proteins into peptides using trypsin.

-

Mass Spectrometry Analysis: Analyze the peptide mixtures using data-independent acquisition mass spectrometry (DIA-MS). Insight: DIA-MS provides a comprehensive and reproducible quantification of the proteome across many samples, making it ideal for this type of screening.[20]

-

Data Analysis: Process the raw data to identify and quantify thousands of proteins. Look for proteins whose abundance significantly decreases with analog treatment but is rescued by co-treatment with MLN4924.

-

Hit Validation: Promising candidates identified in the screen must be validated using orthogonal methods, such as targeted Western blotting and the Co-IP/ubiquitination assays described above.

Structure-Activity Relationship (SAR) and Drug Development

The specific chemical structure of a thalidomide analog dictates its binding affinity for CRBN and, more importantly, the shape of the new binding surface it creates. This directly influences which neo-substrates are recruited and with what efficiency.[9][22]

-

4-Hydroxy Modification: The introduction of a hydroxyl group, such as at the 4-position of the phthalimide ring, can alter the electronic and steric properties of the molecule. This can lead to enhanced degradation of certain substrates. For example, 4-OH-EM12 degrades IKZF1 more effectively than its parent compound, likely by forming more favorable interactions within the ternary complex.[9][23]

-

CELMoDs (Cereblon E3 Ligase Modulators): These are next-generation compounds designed for higher affinity to CRBN and more potent and selective degradation of key targets like IKZF1/3.[5][6] Iberdomide and Mezigdomide are prominent examples currently in clinical investigation.[5]

-

PROTACs (Proteolysis-Targeting Chimeras): The thalidomide scaffold has also been widely adopted as the CRBN-recruiting ligand in PROTACs.[10][24] In this technology, the thalidomide analog is connected via a chemical linker to a separate ligand that binds a different protein of interest, enabling the targeted degradation of virtually any protein.[10]

| Compound | CRBN Binding Affinity (Kd, µM) | Key Neo-substrates | Primary Indication |

| Thalidomide | ~1.0 - 2.5 | IKZF1, IKZF3, SALL4 | Multiple Myeloma |

| Lenalidomide | ~0.5 - 1.0 | IKZF1, IKZF3, CK1α | Multiple Myeloma, MDS (del5q) |

| Pomalidomide | ~0.1 - 0.3 | IKZF1, IKZF3 | Multiple Myeloma |

| Iberdomide | < 0.1 | IKZF1, IKZF3 (high potency) | Multiple Myeloma (Investigational) |

Note: Binding affinities are approximate and can vary based on the assay method.

Conclusion and Future Perspectives

The represents a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven, catalytic degradation. By acting as molecular glues, these compounds reprogram the cellular protein disposal machinery to eliminate disease-driving proteins.[14][25] The principles learned from these molecules have paved the way for the rational design of a new generation of therapeutics, including more selective CELMoDs and versatile PROTACs.[15] The ongoing challenge and opportunity for drug developers is to fine-tune the chemical structures of these glues to achieve highly selective degradation of desired targets, thereby maximizing therapeutic benefit while minimizing off-target toxicities. Unbiased proteomic screening will remain a vital tool in this endeavor, continually expanding the landscape of druggable targets.[20][26]

References

- Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews (RSC Publishing).

- Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN. PMC.

- The novel mechanism of lenalidomide activity. PMC.

- Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. PMC.

- Cereblon E3 ligase modul

- CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma. MDPI.

- Application Notes and Protocols for the Experimental Use of Thalidomide-O-PEG3-alcohol in Targeted Protein Degrad

- Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide. Taylor & Francis Online.

- Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Taylor & Francis Online.

- Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nara Institute of Science and Technology.

- Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. PMC.

- Lenalidomide and Pomalidomide Meet RhoA.

- Transcriptional Plasticity Compensates for Ikaros and Aiolos Proteasomal Degradation and Mediates Resistance to IMiDs in Multiple Myeloma (MM).

- Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them. PMC.

- N-Terminomics Strategies for Protease Substr

- Methods for the proteomic identification of protease substr

- IKZF3 degrader News. LARVOL Sigma.

- N-Terminomics Strategies for Protease Substr

- Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. bioRxiv.

- Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma. PMC.

- Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. Axial.

- Application Notes and Protocols: Experimental Design for PROTAC Synthesis with Thalidomide-Propargyne-PEG2-COOH. Benchchem.

- Targeted protein degradation using thalidomide and its derivatives.

- Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. PMC.

- Thalidomide promotes degradation of SALL4, a transcription factor implic

- The Pandora's box of thalidomide analogs and their substrates.

- Thalidomide. Wikipedia.

- Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue deriv

- Molecular mechanisms of thalidomide and its derivatives.

- Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. PubMed.

- Development of Analogs of Thalidomide. Encyclopedia.pub.

- How Thalidomide and Molecular Glues Are Redefining Drug Discovery. BenchSci.

- Induced protein degradation for therapeutics: past, present, and future. PMC.

- From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degrad

- Structural Modifications of Thalidomide Produce Analogs with Enhanced Tumor Necrosis Factor Inhibitory Activity. Journal of Medicinal Chemistry.

- Molecular mechanisms of thalidomide and its deriv

- Constitutive protein degradation induces acute cell de

- Cereblon (CRBN) interacts with p53. a CRBN immunoprecipitates....

- 4-Hydroxy Thalidomide. BOC Sciences.

- Co-immunoprecipitation Protocol: Your Practical Guide To Co-IPs. Moodle@Units.

- Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie.

- Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmop

- Co-immunoprecipitation (CoIP) to find a binding partner at second place?.

Sources

- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 2. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs [bsw3.naist.jp]

- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 7. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. assaygenie.com [assaygenie.com]

- 20. researchgate.net [researchgate.net]

- 21. axial.substack.com [axial.substack.com]

- 22. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. annualreviews.org [annualreviews.org]

- 26. promegaconnections.com [promegaconnections.com]

An In-Depth Technical Guide to 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione: A Key Cereblon Ligand for Targeted Protein Degradation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione, a hydroxylated metabolite of the historic drug thalidomide, has emerged from a compound of metabolic interest to a cornerstone molecule in the field of targeted protein degradation (TPD).[1][2] Its significance lies in its function as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][4] This interaction is harnessed in the design of Proteolysis Targeting Chimeras (PROTACs), where this molecule serves as the E3 ligase-recruiting moiety. The strategically positioned hydroxyl group provides a versatile chemical handle for linker attachment, enabling the conjugation of this "warhead" to a ligand targeting a specific protein of interest (POI).[4] This guide provides a comprehensive overview of the core chemical properties, synthesis, mechanism of action, and analytical characterization of this pivotal compound, offering a technical resource for professionals engaged in the development of novel therapeutics.

Compound Identification and Core Structure

The molecule consists of a phthalimide ring system (isoindole-1,3-dione) substituted at the 4-position with a hydroxyl group, and a glutarimide ring (2-oxopiperidin) attached to the nitrogen of the isoindole core. This structure is fundamental to its biological activity, particularly its interaction with the Cereblon E3 ligase complex.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione | [1] |

| Synonyms | 4-Hydroxy Thalidomide, Thalidomide-4-OH, E3 ligase Ligand 2 | [1][5][6] |

| CAS Number | 5054-59-1 | [1][5] |

| Molecular Formula | C13H10N2O5 | [1] |

| Molecular Weight | 274.23 g/mol | [1] |

| InChI Key | XMPJICVFSDYOEG-UHFFFAOYSA-N | [5] |

Physicochemical Properties

The physical and chemical characteristics of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione are critical for its handling, storage, and application in both chemical synthesis and biological assays.

| Property | Value | Source(s) |

| Appearance | White to yellow solid, powder, or crystal | [5][6] |

| Purity | Commercially available at ≥95% | [1][5] |

| Storage Conditions | Store at room temperature in an inert atmosphere | [5] |

| Solubility | The parent compound, thalidomide, is very slightly soluble in water, methanol, and ethanol. The hydroxyl group may slightly increase aqueous solubility. | [7] |

| Flash Point | 297.5 ± 28.7 °C (Predicted) | [8] |

| Melting Point | The melting point for the parent compound, thalidomide, is 269-271 °C. Data for the 4-hydroxy derivative is not consistently reported. | [7] |

Synthesis and Purification

The synthesis of 4-hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is typically achieved through the condensation of a substituted phthalic anhydride with 3-aminopiperidine-2,6-dione. The following protocol is a representative example based on established methodologies for analogous compounds.[3]

Causality in Experimental Design

The choice of glacial acetic acid as the solvent is strategic; it is polar enough to dissolve the reactants and has a high boiling point suitable for the reflux conditions required for the condensation and cyclization reaction. Sodium acetate acts as a mild base to neutralize the hydrochloride salt of the aminopiperidine, liberating the free amine for nucleophilic attack on the anhydride. The workup procedure involving precipitation in water leverages the low aqueous solubility of the final product for initial purification.

Representative Synthesis Protocol

-

Reactant Preparation : To a round-bottom flask, add 3-hydroxyphthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and anhydrous sodium acetate (1.0 eq).

-

Solvent Addition : Add glacial acetic acid to the flask (e.g., 3-4 mL per mmol of anhydride).

-

Reaction : Equip the flask with a reflux condenser and heat the mixture to 135 °C with stirring. Maintain this temperature overnight (12-16 hours).

-

Cooling and Concentration : Allow the reaction mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.

-

Precipitation : Suspend the resulting residue in deionized water (e.g., 100 mL) and stir vigorously at room temperature for 3-4 hours to precipitate the crude product.

-

Isolation : Collect the solid product by vacuum filtration, washing with additional water.

-

Drying : Dry the solid product in a vacuum oven to afford the crude 4-hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione.

Purification Methodology

For applications requiring high purity, such as in drug discovery, the crude product must be purified. Column chromatography is the method of choice.

-

Stationary Phase : Silica gel (SiO2).

-

Mobile Phase : A gradient of ethyl acetate in n-hexane (e.g., starting from 20:80 and gradually increasing the polarity) is effective for separating the product from unreacted starting materials and byproducts.[9]

-

Procedure : The crude product is dissolved in a minimal amount of dichloromethane or the mobile phase, adsorbed onto a small amount of silica, and dry-loaded onto the column. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Caption: Synthetic workflow for 4-hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione.

Mechanism of Action in Targeted Protein Degradation

The primary utility of this compound in modern drug development stems from its role as a "molecular glue" that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

Recruitment of the CRBN E3 Ligase Complex

The compound binds to a specific pocket on Cereblon, which is a substrate receptor within the larger CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[3][4] This binding event does not inhibit the enzyme but rather co-opts its function.

Function in PROTACs

In a PROTAC, this molecule is chemically tethered via its hydroxyl group to a ligand that binds to a protein of interest (POI). This bifunctional molecule simultaneously binds to both CRBN and the POI, bringing them into close proximity. This proximity induces the E3 ligase complex to tag the POI with a chain of ubiquitin molecules. The polyubiquitinated POI is then recognized and degraded by the cell's proteasome.[8] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.

Caption: PROTAC mechanism utilizing the 4-hydroxy-isoindoledione scaffold.

Analytical Characterization

Rigorous analytical methods are essential to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose : To elucidate the precise molecular structure by mapping the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Protocol : A sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz).[10][11]

-

Expected Results : The ¹H NMR spectrum should show distinct signals for the aromatic protons, the protons on the glutarimide ring, and a characteristic signal for the hydroxyl proton. The ¹³C NMR will show resonances corresponding to the carbonyl carbons of the imide and amide, the aromatic carbons, and the aliphatic carbons of the piperidine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Purpose : To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Protocol : The spectrum is typically recorded on a solid sample using an Attenuated Total Reflectance (ATR) accessory.[11]

-

Expected Results : Characteristic absorption bands would be observed for:

-

O-H stretch (hydroxyl group): ~3500-3200 cm⁻¹

-

N-H stretch (glutarimide): ~3200 cm⁻¹

-

C-H stretch (aromatic): ~3100-3000 cm⁻¹

-

C=O stretch (imide, asymmetric & symmetric): ~1770 and ~1670 cm⁻¹[10]

-

C=O stretch (amide): ~1690 cm⁻¹

-

Mass Spectrometry (MS)

-

Purpose : To confirm the molecular weight of the compound and support its elemental composition.

-

Protocol : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.[10]

-

Expected Results : The analysis should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 275.06, confirming the molecular formula C₁₃H₁₀N₂O₅.

High-Performance Liquid Chromatography (HPLC)

-

Purpose : To determine the purity of the sample by separating it from any impurities.

-

Protocol : A reversed-phase HPLC system with a C18 column is standard. A gradient elution using a mobile phase of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is employed, with detection by a UV spectrophotometer.

-

Expected Results : A pure sample will show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the purity, which should be >95% for most research applications.[6]

Conclusion

4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a molecule of profound importance in contemporary medicinal chemistry and drug discovery. Its well-defined chemical properties, accessible synthesis, and, most critically, its specific interaction with the Cereblon E3 ligase, have established it as an indispensable building block for the development of PROTACs. The presence of the hydroxyl group provides a crucial point of attachment for creating bifunctional degraders, enabling the targeted destruction of disease-causing proteins. A thorough understanding of its chemical characteristics, as detailed in this guide, is fundamental for any researcher or scientist working to harness the power of targeted protein degradation.

References

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization . MDPI. Available at: [Link]

-

Thalidomide | Drug Information, Uses, Side Effects, Chemistry . PharmaCompass.com. Available at: [Link]

-

Thalidomide-d4 | C13H10N2O4 | CID 45040511 - PubChem . National Institutes of Health. Available at: [Link]

-

Crystal structure of the thalidomide analog (3aR,7aS)-2-(2,6-dioxopiperidin-3-yl)hexahydro**. ResearchGate. Available at: [Link]

-

(PDF) Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue . ResearchGate. Available at: [Link]

-

4-amino-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione - NextSDS . NextSDS. Available at: [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds . ACG Publications. Available at: [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications . ACG Publications. Available at: [Link]

- WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents. Google Patents.

-

(PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge . ResearchGate. Available at: [Link]

-

2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione - ChemBK . ChemBK. Available at: [Link]

-

CAS#:5054-59-1 | 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione | Chemsrc . Chemsrc. Available at: [Link]

Sources

- 1. 5054-59-1 CAS Manufactory [m.chemicalbook.com]

- 2. Thalidomide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 835616-60-9 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Thalidomide-4-OH | 5054-59-1 [sigmaaldrich.com]

- 6. 2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione | 5054-59-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione [chembk.com]

- 8. CAS#:5054-59-1 | 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. acgpubs.org [acgpubs.org]

- 11. acgpubs.org [acgpubs.org]

The Isoindole-1,3-dione Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide to the Structure-Activity Relationship of its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoindole-1,3-dione core, a bicyclic aromatic structure also known as phthalimide, stands as a cornerstone in medicinal chemistry. Its synthetic tractability and versatile pharmacophoric nature have propelled the development of a vast library of derivatives with a wide spectrum of biological activities. From the historical notoriety of thalidomide to the modern clinical success of its analogs like lenalidomide and pomalidomide in treating multiple myeloma, the therapeutic potential of this scaffold is undeniable. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of isoindole-1,3-dione derivatives, offering insights into the chemical nuances that govern their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.

The Versatile Isoindole-1,3-dione Core: A Foundation for Diverse Biological Activity

The fundamental structure of isoindole-1,3-dione consists of a benzene ring fused to a five-membered heterocyclic ring containing two carbonyl groups and a nitrogen atom. The acidic proton on the imide nitrogen allows for facile substitution, providing a strategic handle for introducing a wide array of chemical moieties to modulate the molecule's physicochemical properties and biological targets. This inherent adaptability is a key reason for its "privileged" status in drug discovery, enabling chemists to fine-tune activity, selectivity, and pharmacokinetic profiles.

Anticancer Activity: A Dominant Therapeutic Pursuit

A primary focus of research on isoindole-1,3-dione derivatives has been their potential as anticancer agents, with studies revealing potent cytotoxic effects against a multitude of human cancer cell lines.[1]

Structure-Activity Relationship for Anticancer Effects

The anticancer activity of these derivatives is intricately linked to the nature and position of substituents on both the isoindole ring system and the N-substituted moiety.

-

Substituents on the Phenyl Ring of the Isoindole Core:

-

Electron-withdrawing groups , such as nitro groups, can enhance cytotoxic activity.

-

Halogenation of the phthalimide ring, particularly with bromine, has been shown to increase anticancer and other biological activities. Tetrabrominated derivatives have demonstrated greater efficacy than their tetrachlorinated counterparts.[2]

-

Electron-donating groups at specific positions can also positively influence activity. For instance, derivatives with a strongly electron-donating substituent at the 6-position have shown enhanced inhibitory effects.[3]

-

-

The N-Substituted Moiety: This is a critical determinant of anticancer potency and mechanism of action.

-

Analogs of Thalidomide: The classic examples, thalidomide and its more potent analogs lenalidomide and pomalidomide, feature a glutarimide ring attached to the nitrogen of the isoindole-1,3-dione. The primary mechanism of action for these compounds is the modulation of the cereblon (CRBN) E3 ubiquitin ligase complex.[4] This interaction leads to the ubiquitination and subsequent degradation of specific target proteins, resulting in anti-proliferative, anti-angiogenic, and immunomodulatory effects.[5]

-

Aromatic and Heterocyclic Substituents: The introduction of various aryl and heteroaryl groups at the N-position has yielded compounds with significant anticancer activity. For example, bulky substitutions on a phenyl ring attached to the nitrogen, such as di-isopropyl groups, can force a perpendicular conformation between the isoindole and phenyl rings, which has been found to be critical for anti-microtubule activity.[6]

-

Silyl Ethers and Azido Groups: The presence of silyl ether groups (-OTBDMS and -OTMS) and azido groups in the N-substituent has been associated with potent anticancer activity.[7] Compounds containing both a silyl ether and a bromine atom have shown higher anticancer activity than the chemotherapy drug cisplatin against certain cancer cell lines.[8]

-

Quantitative Insights into Anticancer Activity

The following table summarizes the cytotoxic activity of selected isoindole-1,3-dione derivatives against various cancer cell lines, highlighting the impact of different structural modifications.

| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Reference |

| Compound with azide and silyl ether | A549 (Lung) | 19.41 ± 0.01 | [9] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Lymphoma) | 0.26 µg/mL | [10] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Leukemia) | 3.81 µg/mL | [10] |

| Thiazolidinone-phthalimide hybrid | Various | - | [11] |

| RSK2 Inhibitor | - | ~0.5 | [12][13] |

| Glycogen Synthase Kinase-3β Inhibitor | - | Nanomolar | [14][15] |

Mechanism of Action: Induction of Apoptosis

A common mechanism by which isoindole-1,3-dione derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2] In vitro studies have shown that treatment with these compounds can lead to the upregulation of caspase-8, which in turn activates caspase-9, leading to a cascade of events culminating in apoptosis.[5]

Caption: Simplified signaling pathway of apoptosis induction by isoindole-1,3-dione derivatives.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

The anti-inflammatory properties of isoindole-1,3-dione derivatives have been extensively investigated, with many compounds demonstrating potent inhibition of key inflammatory mediators.

Structure-Activity Relationship for Anti-inflammatory Effects

-

Inhibition of TNF-α: Thalidomide and its analogs are known to suppress the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. Structural modifications to the phthalimide ring can significantly enhance this inhibitory activity.[16]

-

Cyclooxygenase (COX) Inhibition: Many N-substituted isoindole-1,3-dione derivatives have been shown to inhibit COX enzymes, which are crucial for the production of prostaglandins involved in inflammation and pain. The nature of the N-substituent plays a key role in the potency and selectivity of COX inhibition.[17][18]

-

Aminoacetylenic Derivatives: A series of aminoacetylenic isoindoline-1,3-dione derivatives have been developed as anti-inflammatory agents. These compounds have been shown to reduce carrageenan-induced inflammation and modulate the production of pro- and anti-inflammatory cytokines.[17]

Antimicrobial Activity: A Broad Spectrum of Action

Isoindole-1,3-dione derivatives have also emerged as promising antimicrobial agents with activity against a range of bacteria and fungi.

Structure-Activity Relationship for Antimicrobial Effects

-

Halogenation: As with anticancer activity, halogenation of the isoindole-1,3-dione moiety, particularly with bromine, enhances antimicrobial activity.[2]

-

Lipophilicity: Increased lipophilicity of the derivatives often correlates with improved antimicrobial and antileishmanial activity.[2]

-

Incorporation of Heterocycles: The synthesis of derivatives containing other heterocyclic rings, such as pyrazoline, isoxazoline, and pyrimidine, has yielded compounds with potent antibacterial and antifungal properties.

-

Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione Derivatives: These fused heterocyclic systems have demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MIC) comparable to the standard antibiotic ciprofloxacin.[19]

Quantitative Insights into Antimicrobial Activity

| Compound ID/Class | Microorganism | MIC (µg/mL) | Reference |

| Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivative (19l) | E. coli | 12.5 | [19] |

| Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivative (19p) | S. aureus | 12.5 | [19] |

| Sulfonamido-clubbed isoindoline-1,3-dione | M. tuberculosis H37Rv | 10 | [20] |

| Nonfluorinated derivative of isoniazide | M. tuberculosis | 5 | [20] |

Acetylcholinesterase Inhibition: A Strategy for Neurodegenerative Diseases

A growing area of interest is the development of isoindole-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[21]

Structure-Activity Relationship for Acetylcholinesterase Inhibition

-

N-Benzyl Pyridinium Hybrids: A series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids have shown potent AChE inhibitory activity, with some derivatives exhibiting significantly greater potency than the standard drug rivastigmine.[21]

-

Linker Length and Substituents: The length of the alkyl linker between the isoindole-1,3-dione core and other moieties, as well as the substituents on attached aromatic rings, are critical for optimizing AChE inhibitory activity. For example, para-fluoro and para-methyl substitutions on a benzyl moiety have been shown to improve activity.[21]

Quantitative Insights into Acetylcholinesterase Inhibitory Activity

| Compound ID/Class | IC50 (µM) | Reference |

| N-benzyl pyridinium hybrid (7a) | 2.1 | [21] |

| N-benzyl pyridinium hybrid (7f) | 2.1 | [21] |

| Derivative with phenyl substituent on piperazine (I) | 1.12 | [22][23] |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | 0.9 - 19.5 | [24] |

| Rivastigmine (standard) | 11.07 | [21] |

Experimental Protocols

Synthesis of N-substituted Isoindole-1,3-dione Derivatives

The following is a general and widely used protocol for the synthesis of N-substituted isoindole-1,3-dione derivatives.[25]

Reaction Scheme:

Caption: General synthesis workflow for N-substituted isoindole-1,3-diones.

Materials:

-

Phthalic anhydride (1.0 equivalent)

-

Primary amine (e.g., ethanolamine, 1.0 equivalent)[26]

-

Toluene (or another suitable high-boiling solvent like glacial acetic acid)

-

Ethyl acetate (for workup)

-

Saturated aqueous sodium bicarbonate (for workup)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a magnetically stirred solution of phthalic anhydride in toluene, add the primary amine.[26]

-

Reflux the reaction mixture for several hours (typically 3-6 hours, but can be longer). The progress of the reaction can be monitored by thin-layer chromatography (TLC).[26]

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted phthalic anhydride and the intermediate phthalamic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of dichloromethane and n-hexane) to yield the pure N-substituted isoindole-1,3-dione.[25]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[27][28][29][30][31]

Principle:

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[31]

Materials:

-

Cells to be tested

-

Complete cell culture medium

-

96-well microtiter plates

-

Isoindole-1,3-dione derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[28][30]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Include control wells with medium only (for blank measurements).[27]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach and resume growth.

-

Compound Treatment: Prepare serial dilutions of the isoindole-1,3-dione derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[28] Alternatively, add 10 µL of MTT solution directly to the 100 µL of medium in each well.[27]

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[27]

-

Solubilization: Carefully remove the MTT solution. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[28]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[28][29] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[27]

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. The percentage of cell viability can be calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

The isoindole-1,3-dione scaffold continues to be a remarkably fruitful starting point for the design and development of novel therapeutic agents. The extensive body of research on its derivatives has provided a deep understanding of the structure-activity relationships that govern their diverse biological effects. The ability to systematically modify the core structure and its substituents allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

-

Target-specific design: Moving beyond broad-spectrum cytotoxicity to the development of derivatives that selectively target specific enzymes or signaling pathways implicated in disease.

-

Combination therapies: Exploring the synergistic effects of isoindole-1,3-dione derivatives with existing therapeutic agents.

-

Overcoming drug resistance: Designing novel derivatives that can circumvent known mechanisms of drug resistance in cancer and infectious diseases.

-

Exploration of new therapeutic areas: Investigating the potential of these compounds for treating a wider range of diseases, including viral infections and neuroinflammatory disorders.

The continued exploration of the chemical space around the isoindole-1,3-dione core, guided by a thorough understanding of its structure-activity relationships, holds immense promise for the discovery of the next generation of innovative medicines.

References

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024). MDPI. [Link]

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). National Center for Biotechnology Information. [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (2024). Semantic Scholar. [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2025). ResearchGate. [Link]

-

Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of 2-hydroxy-1H-isoindolediones as new cytostatic agents. (n.d.). PubMed. [Link]

-

MTT Assay Protocol. (n.d.). Bio-protocol. [Link]

-

Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action. (2013). National Center for Biotechnology Information. [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

-

Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020). ResearchGate. [Link]

-

Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties. (2025). RSC Advances. [Link]

-

Structure-activity relationship of phthalide derivatives. (n.d.). ResearchGate. [Link]

-

The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (n.d.). PubMed. [Link]

-

Structure activity relationship (SAR) of phthalimide derivatives. (n.d.). ResearchGate. [Link]

-

Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis. (2015). RSC Publishing. [Link]

-

The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (n.d.). SciSpace. [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). National Center for Biotechnology Information. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. (2018). Neliti. [Link]

-

Reported isoindoline-1,3-dione derivatives. (n.d.). ResearchGate. [Link]

-

Structural Modifications of Thalidomide Produce Analogs with Enhanced Tumor Necrosis Factor Inhibitory Activity. (n.d.). ACS Publications. [Link]

-

Computational Insight Into the Structure-Activity Relationship of Novel N-substituted Phthalimides With Gibberellin-Like Activity. (2015). PubMed. [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. [Link]

-

Thalidomide. (n.d.). Wikipedia. [Link]

-

Development of Analogs of Thalidomide. (2022). Encyclopedia.pub. [Link]

-

Benzo[e]isoindole-1,3-diones as Potential Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Synthesis, Kinase Inhibitory Activity, Zebrafish Phenotype, and Modeling of Binding Mode. (2009). ACS Publications. [Link]

-

Design, synthesis and structure-activity relationship of phthalimides endowed with dual antiproliferative and immunomodulatory activities. (n.d.). PubMed. [Link]

-

Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis. (2015). 960化工网. [Link]

-

Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (n.d.). PubMed. [Link]

-

Benzo[e]isoindole-1,3-diones as potential inhibitors of glycogen synthase kinase-3 (GSK-3). Synthesis, kinase inhibitory activity, zebrafish phenotype, and modeling of binding mode. (2010). PubMed. [Link]

-

Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues. (2014). TÜBİTAK. [Link]

-

Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. (2020). GSC Online Press. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. (2011). Arabian Journal of Chemistry. [Link]

-

Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. (n.d.). Farmaciya (Pharmacy). [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2025). AIU. [Link]

-

Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry. (2025). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives [aiu.edu.sy]

- 3. Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of 2-hydroxy-1H-isoindolediones as new cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thalidomide - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. scispace.com [scispace.com]

- 9. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and structure-activity relationship of phthalimides endowed with dual antiproliferative and immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. m.chem960.com [m.chem960.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Benzo[e]isoindole-1,3-diones as potential inhibitors of glycogen synthase kinase-3 (GSK-3). Synthesis, kinase inhibitory activity, zebrafish phenotype, and modeling of binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. Design and synthesis of tetrahydrochromeno[3,4- e ]isoindole-1,3(2 H ,3a H )-dione derivatives via the Diels–Alder reaction: molecular docking, antiba ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02212F [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. acgpubs.org [acgpubs.org]

- 27. atcc.org [atcc.org]

- 28. cyrusbio.com.tw [cyrusbio.com.tw]

- 29. MTT assay protocol | Abcam [abcam.com]

- 30. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 31. merckmillipore.com [merckmillipore.com]

4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione CAS number 2460756-29-8

The Definitive Guide to CRBN-Mediated PROTAC Validation: Utilizing 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione (CAS 2460756-29-8) as a Negative Control Scaffold

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins. However, proving that a PROTAC operates via a bona fide catalytic degradation mechanism—rather than acting as a traditional inhibitor or inducing off-target cytotoxicity—requires rigorous mechanistic validation. This technical guide details the structural rationale, chemical properties, and experimental protocols for using 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione (CAS 2460756-29-8)[1][2] as the definitive negative control scaffold for Cereblon (CRBN)-recruiting PROTACs.

Structural Biology & Mechanistic Causality

Why the Glutarimide Ring is Essential CRBN, the substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, binds to immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. The binding occurs within a highly conserved tri-tryptophan pocket (Trp380, Trp386, Trp400 in human CRBN). The glutarimide ring of active IMiDs is critical for this interaction. The imide nitrogen (NH) donates a hydrogen bond to the backbone carbonyl of His380, while the two flanking carbonyl groups act as hydrogen bond acceptors for the backbone amides of the CRBN pocket.

The Valerolactam Modification (CAS 2460756-29-8) CAS 2460756-29-8 replaces the standard glutarimide ring (2,6-dioxopiperidin-3-yl) with a valerolactam ring (2-oxopiperidin-3-yl)[3][4]. By removing one of the critical carbonyl groups, the compound loses its ability to form the essential hydrogen bonding network within the tri-tryptophan pocket.

This single-atom modification completely abrogates CRBN binding while preserving the physicochemical properties (lipophilicity, molecular weight, and spatial geometry) of the PROTAC. Consequently, PROTACs synthesized using this inactive scaffold (such as the dTAG-47-NEG control[5] or the XD2-162 napabucasin control[4][6]) will bind the target protein but fail to recruit CRBN, making them perfect negative controls to prove on-target degradation causality.

Chemical Profile & Specifications

To ensure accurate experimental design, it is critical to understand the quantitative and structural differences between the active E3 ligase ligand and the inactive control scaffold[7].

Table 1: Comparison of Active CRBN Ligand vs. Inactive Control Scaffold

| Property | Active Ligand (4-OH Thalidomide base) | Inactive Scaffold (CAS 2460756-29-8) |

| Chemical Name | 2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione | 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione |

| CAS Number | 5054-59-1 | 2460756-29-8 |

| Molecular Weight | 274.23 g/mol | 260.25 g/mol |

| CRBN Binding Affinity (Kd) | High (Low nM range) | Negligible (>10 µM) |

| Structural Difference | Glutarimide ring (Two C=O groups) | Valerolactam ring (One C=O group) |

| Application | E3 Ligase recruitment for active PROTACs | Synthesis of non-degrading negative controls |

Visualizing the Mechanism of Action

To understand the causality of the degradation failure, we must visualize the ternary complex formation. The following diagram illustrates why the valerolactam modification acts as a mechanistic dead-end.

Active PROTACs recruit CRBN for degradation, whereas valerolactam controls fail.

Experimental Workflow: The Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a robust PROTAC validation protocol must be a self-validating system. It is not enough to show that a PROTAC degrades a target; you must prove that the degradation is strictly dependent on the Ubiquitin-Proteasome System (UPS) and CRBN engagement. The use of an inactive PROTAC synthesized from CAS 2460756-29-8 is the gold standard for establishing this causality[4][8].

Step-by-step experimental workflow for validating CRBN-mediated PROTAC degradation.

Detailed Step-by-Step Methodology

Step 1: Synthesis of the PROTAC Pair Synthesize your active PROTAC using a standard CRBN ligand (e.g., pomalidomide or thalidomide). In parallel, synthesize the negative control PROTAC using CAS 2460756-29-8[7]. Ensure the linker length, attachment site, and target warhead remain perfectly identical to isolate the E3 ligase binding variable.

Step 2: Cell Culture and Treatment

-

Seed the target cell line (e.g., BxPC-3 cells for STAT3 degraders[4]) in 6-well plates at a density of 3 × 10⁵ cells/well and incubate overnight.

-

Prepare serial dilutions of both the active PROTAC and the inactive PROTAC (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

-

Treat the cells across a defined time-course (e.g., 4, 8, 12, and 24 hours) to capture the kinetics of degradation before secondary transcriptional effects occur.

Step 3: Mechanistic Competition Assays To prove causality, set up the following control wells alongside your active PROTAC treatments:

-

Proteasome Inhibition: Pre-treat cells with 1 µM MG132 or Bortezomib for 2 hours prior to adding the active PROTAC. This proves degradation relies on the 26S proteasome[6].

-

Neddylation Inhibition: Pre-treat cells with 1 µM MLN4924 for 2 hours to block cullin-RING ligase activation.

-

CRBN Competition: Pre-treat cells with a 10-fold molar excess of lenalidomide or pomalidomide for 2 hours to saturate the CRBN binding pockets, proving the PROTAC must bind CRBN to function[8].

Step 4: Lysis and Western Blotting

-

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 × g for 15 minutes at 4°C to clear the lysate.

-

Quantify protein concentration using a BCA assay.

-

Resolve 20-30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

-

Probe for the target protein, CRBN, and a stable loading control (e.g., GAPDH or β-actin).

Data Interpretation & Trustworthiness

A scientifically rigorous PROTAC must yield the following specific readouts to be considered validated:

-

Active PROTAC: Should demonstrate dose-dependent and time-dependent depletion of the target protein. At very high concentrations, it may exhibit the "hook effect" (reduced degradation due to the formation of binary complexes instead of the required ternary complexes).

-

Inactive PROTAC (CAS 2460756-29-8): Must show zero degradation of the target protein at all tested concentrations. If degradation occurs with the inactive PROTAC, the mechanism is not CRBN-mediated and is likely an artifact, intrinsic warhead instability, or off-target toxicity[4][5].

-

Competition Assays: Degradation by the active PROTAC must be completely rescued by pre-treatment with MG132, MLN4924, and excess lenalidomide[6].

By utilizing CAS 2460756-29-8 as the foundational building block for negative controls, researchers establish a self-validating system that guarantees the trustworthiness and mechanistic accuracy of their targeted protein degradation data.

Sources

- 1. 4-hydroxy-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione | C13H12N2O4 | CID 154848981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 页面加载中... [china.guidechem.com]

- 4. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CAS:2460756-29-8, 4-羟基-2-(2-氧代哌啶-3-基)异吲哚啉-1,3-二酮-毕得医药 [bidepharm.com]

- 8. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]

role of cereblon (CRBN) in thalidomide analog activity

An In-depth Technical Guide to the Role of Cereblon (CRBN) in Thalidomide Analog Activity

Abstract

The discovery of Cereblon (CRBN) as the direct molecular target of thalidomide and its analogs has revolutionized our understanding of these powerful therapeutic agents and has catalyzed the field of targeted protein degradation. Originally marked by the tragedy of its teratogenic effects, thalidomide has been repurposed for the treatment of various hematological malignancies, most notably multiple myeloma.[1][2] This guide provides a comprehensive technical overview of the central role CRBN plays in the mechanism of action of thalidomide-based drugs, including Immunomodulatory Drugs (IMiDs) and the next-generation Cereblon E3 Ligase Modulating Drugs (CELMoDs). We will dissect the molecular machinery, explore the "molecular glue" concept, detail the landscape of neosubstrate degradation, and present validated experimental protocols for researchers and drug development professionals.

The CRL4^CRBN^ E3 Ubiquitin Ligase: The Core Machinery

At the heart of thalidomide analog activity lies the Cullin-RING E3 ubiquitin ligase complex. E3 ligases are critical components of the ubiquitin-proteasome system (UPS), responsible for identifying and marking specific substrate proteins with ubiquitin for subsequent degradation by the proteasome. The specific complex hijacked by thalidomide analogs is CRL4^CRBN^, which is composed of four key proteins:

-

Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex.[1]

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor, CRBN, to the CUL4 scaffold.[1]

-

Ring-Box Protein 1 (RBX1): A RING-finger protein that recruits the ubiquitin-conjugating enzyme (E2), which carries activated ubiquitin.[1][3]

-

Cereblon (CRBN): The substrate receptor, which directly determines the specificity of the complex by binding to target proteins.[1][4]

In its native state, this complex ubiquitinates a set of endogenous substrates, regulating various cellular processes. The transformative discovery was that thalidomide and its derivatives do not inhibit this complex but rather commandeer it for a new purpose.

Caption: The core components of the CRL4^CRBN^ E3 ubiquitin ligase complex.

Mechanism of Action: A Tale of a Molecular Glue

Thalidomide analogs function as "molecular glues." Instead of inhibiting an enzyme's active site, they bind to a protein and induce a new protein-protein interaction.[2][3] This process fundamentally alters the function of the target protein.

-

Binding to CRBN: The glutarimide ring of the thalidomide analog inserts into a specific hydrophobic pocket on the Thalidomide-Binding Domain (TBD) of CRBN. This pocket is notably formed by three tryptophan residues, creating a "tri-Trp pocket."[5][6][7] The phthalimide (or isoindolinone) ring of the drug remains exposed to the solvent.[6]

-

Creation of a Neomorphic Surface: This binding event induces a conformational change in the CRBN surface, creating a new, or "neomorphic," binding interface.[3][8]

-

Neosubstrate Recruitment: This new surface has a high affinity for proteins that CRBN would not normally recognize. These newly recruited proteins are termed "neosubstrates."

-

Ubiquitination and Degradation: Once the neosubstrate is brought into proximity with the rest of the E3 ligase machinery, it is poly-ubiquitinated by the recruited E2 enzyme and subsequently targeted for degradation by the 26S proteasome.

Caption: The molecular glue mechanism of thalidomide analogs.

The Neosubstrate Landscape: From Cancer to Teratogenicity

The specific neosubstrates degraded determine the drug's therapeutic effects and toxicities. Different analogs exhibit distinct neosubstrate profiles, which accounts for their varied clinical applications and side-effect profiles.[2][9]

| Thalidomide Analog | Primary Neosubstrate(s) | Associated Disease / Effect |

| Lenalidomide | Ikaros (IKZF1), Aiolos (IKZF3) | Multiple Myeloma[2][6][10] |

| Casein Kinase 1α (CK1α) | Myelodysplastic Syndrome (del(5q))[3][4] | |

| Pomalidomide | Ikaros (IKZF1), Aiolos (IKZF3) | Multiple Myeloma[2][6] |

| CC-885 (CELMoD) | GSPT1 | Acute Myeloid Leukemia[4] |

| Thalidomide | SALL4 | Teratogenicity (Phocomelia)[1] |

Anti-Myeloma Activity: The degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is central to the anti-myeloma activity of lenalidomide and pomalidomide.[2][6] This leads to the direct killing of myeloma cells through the downregulation of critical survival factors, including Interferon Regulatory Factor 4 (IRF4) and MYC.[4][10]

Expanding the Landscape: High-throughput proteomic approaches have revealed that the CRBN neosubstrate landscape is vast and includes many proteins that lack the previously identified "degron" motif, opening new avenues for therapeutic targeting.[11][12][13][14]

Clinical Significance and Mechanisms of Resistance

The clinical efficacy of IMiDs is intrinsically linked to the CRBN pathway.

CRBN Expression: A robust expression of CRBN is often a prerequisite for response. Multiple studies have shown that high baseline CRBN mRNA or protein levels in multiple myeloma patients correlate with improved clinical responses and better progression-free survival when treated with IMiDs.[15][16][17] Conversely, patients with very low CRBN expression are often non-responsive.[15]

Acquired Resistance: The emergence of drug resistance is a major clinical challenge. The primary mechanisms involve disruption of the drug's core pathway:

-

Downregulation of CRBN: The most common mechanism is the decreased expression of CRBN, making the cell insensitive to the drug.[2][18]

-

CRBN Mutations: Acquired mutations in the CRBN gene, particularly in the drug-binding pocket or regions affecting protein stability, can prevent the molecular glue interaction.[3][19] The frequency of these mutations increases as patients progress through therapies from lenalidomide to the more potent pomalidomide.[19]

-

Substrate Competition: Overexpression of a non-essential neosubstrate can act as a "sink," competing for the limited pool of drug-bound CRBN and thereby preventing the degradation of essential therapeutic targets like IKZF1.[9][18]

Overcoming Resistance: Next-generation CELMoDs, such as iberdomide and mezigdomide, exhibit higher binding affinity for CRBN.[3] This increased potency can sometimes overcome resistance mechanisms, particularly in cases where resistance is partial or driven by mutations that weaken, but do not completely abolish, IMiD binding.[3]

Key Experimental Methodologies: A Practical Guide

Validating the interaction between a compound, CRBN, and its neosubstrates requires a multi-faceted approach. Here we outline core, field-proven protocols.

Part A: Quantifying CRBN-Ligand Binding Affinity

Determining if and how strongly a compound binds to CRBN is the foundational first step.

-

Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, stoichiometry, enthalpy). It is considered the gold standard for affinity determination.[20]

-

Methodology:

-

Sample Preparation: Prepare a solution of purified recombinant CRBN protein (often as a more stable complex with DDB1) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Prepare the thalidomide analog in the identical, matched buffer. Degas both solutions thoroughly.

-

ITC Experiment: Load the CRBN-DDB1 solution into the sample cell of the ITC instrument. Load the compound solution into the injection syringe.

-

Titration: Perform a series of small, precise injections of the compound into the protein solution while monitoring the differential power required to maintain zero temperature difference between the sample and reference cells.

-

Data Analysis: Integrate the heat-change peaks and fit them to a binding model to derive the dissociation constant (Kd). A control titration of the compound into buffer alone is essential to subtract the heat of dilution.

-

-

Principle: A high-throughput method ideal for screening. It measures the ability of an unlabeled test compound to displace a known, fluorescently labeled CRBN ligand (tracer). Binding of the large CRBN protein to the small tracer slows its rotation, increasing the polarization of its emitted light. A competitor compound will displace the tracer, which will then tumble freely, decreasing the polarization.[21]

-

Methodology:

-

Assay Setup: In a microplate, prepare a reaction mixture containing purified CRBN-DDB1 complex and a fluorescent tracer (e.g., FITC-thalidomide) at fixed concentrations.

-

Competition: Add increasing concentrations of the unlabeled test compound. Include DMSO-only (no competition) and tracer-only (no protein) controls.

-

Incubation: Allow the reaction to reach equilibrium (typically 30-60 minutes at room temperature).

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Convert the polarization signal to percent inhibition and plot against the competitor concentration to determine the IC50.

-

Caption: Workflow for a competitive Fluorescence Polarization (FP) binding assay.

Part B: Assessing Neosubstrate Degradation in Cells

Confirming that CRBN binding translates to the degradation of a target protein within a cellular context is the critical next step.

-

Principle: A widely used, antibody-based technique to visualize and semi-quantify the depletion of a specific protein of interest.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MM.1S multiple myeloma cells) at an appropriate density. Treat with a dose-response of the test compound for a set time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with a primary antibody specific to the neosubstrate of interest (e.g., anti-IKZF1, anti-IKZF3).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager.

-

Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-Actin) to confirm equal protein loading across lanes.

-

-

Principle: Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify thousands of proteins simultaneously, providing an unbiased view of all degradation events induced by a compound.[9][11][12]

-

Methodology:

-

Experimental Design: Culture cells (e.g., NB-4, Huh-7) and treat with the test compound, a vehicle control, and often a control where ubiquitination is inhibited (e.g., with MLN4924) to confirm the degradation is UPS-dependent. Perform in biological triplicate.

-